2-Iodo-3,5-dimethylpyridine
Overview
Description
2-Iodo-3,5-dimethylpyridine is an organic compound with the molecular formula C7H8IN. It is a derivative of pyridine, featuring an iodine atom at the second position and two methyl groups at the third and fifth positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-3,5-dimethylpyridine can be synthesized through several methods. One common approach involves the iodination of 3,5-dimethylpyridine using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl). The reaction typically requires heating under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or column chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3,5-dimethylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the iodine atom.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: The oxidation of this compound can yield this compound N-oxide.
Reduction: Reduction of the iodine atom can produce 2-hydroxy-3,5-dimethylpyridine.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines, depending on the nucleophile used.
Scientific Research Applications
2-Iodo-3,5-dimethylpyridine is utilized in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds. Its iodine atom makes it a useful reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: this compound is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Iodo-3,5-dimethylpyridine exerts its effects depends on the specific application. In cross-coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-iodopyridine
3-iodopyridine
4-iodopyridine
2,6-dimethylpyridine
3,5-dimethylpyridine
Properties
IUPAC Name |
2-iodo-3,5-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJYWLFQZDFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698557 | |
Record name | 2-Iodo-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445373-09-1 | |
Record name | 2-Iodo-3,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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